Centrolobol

Description

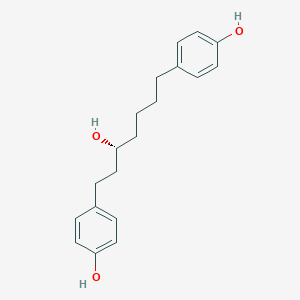

Structure

3D Structure

Properties

IUPAC Name |

4-[(5R)-5-hydroxy-7-(4-hydroxyphenyl)heptyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24O3/c20-17(10-7-16-8-13-19(22)14-9-16)4-2-1-3-15-5-11-18(21)12-6-15/h5-6,8-9,11-14,17,20-22H,1-4,7,10H2/t17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYJAYWZGEZOHRU-QGZVFWFLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCCCC(CCC2=CC=C(C=C2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1CCCC[C@H](CCC2=CC=C(C=C2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40873755 | |

| Record name | (-)-Centrolobol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40873755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30359-01-4 | |

| Record name | (-)-Centrolobol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30359-01-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (-)-Centrolobol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40873755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Natural Occurrence and Isolation of Centrolobol Enantiomers

Botanical Sources and Distribution of Centrolobol

This compound has been isolated from the heartwood, bark, stems, and rhizomes of various plants, primarily within the Fabaceae and Betulaceae families, but also in Zingiberaceae and Aceraceae.

The genus Centrolobium (Fabaceae) is a significant source of this compound. (-)-Centrolobol has been isolated from the heartwood of Centrolobium robustum. medchemexpress.comchemsrc.comchemondis.com Both (-)- and (+)-Centrolobol have been isolated from Centrolobium robustum and Centrolobium tomentosum. acs.orgdiva-portal.org (-)-Centrolobol has also been found in the wood of Centrolobium sclerophyllum. acs.orgdiva-portal.org Diarylheptanoid compounds, including this compound, centrolobine (B73297), and methylcentrolobine, have been reported in Centrolobium tomentosum. scielo.brscielo.brresearchgate.net Centrolobium paraense is another species within this genus where diarylheptanoids like this compound have been reported. revistabionatura.com

(-)-Centrolobol has been isolated from the inner bark of Betula platyphylla (Betulaceae). oup.comnih.govjst.go.jp It is one of several diarylheptanoids found in this species. oup.comnih.govjst.go.jp Extracts of Betula pendula (silver birch), which contain platyphylloside (B2517065), have been shown to metabolize into compounds including this compound in rumen fluid. acs.orgdiva-portal.org

This compound has been isolated from the rhizomes of Curcuma elata (Zingiberaceae). nih.govacgpubs.orgresearchgate.netacgpubs.org It was isolated along with other diarylheptanoids and sesquiterpenoids from this plant species originating in Thailand. acgpubs.orgresearchgate.netacgpubs.org

(-)-Centrolobol has been isolated from the stem bark of Acer nikoense (Aceraceae). jst.go.jpnih.gov It is found in this species along with other diarylheptanoids, including glycosides like aceroside VII and aceroside VIII, which are glycosides of (-)-centrolobol. jst.go.jp

Methodologies for this compound Isolation and Purification

The isolation and purification of this compound from plant sources typically involve extraction followed by chromatographic techniques. General methods mentioned in the literature include column chromatography and preparative thin-layer chromatography (TLC). tandfonline.comtandfonline.com For instance, isolation from Betula platyphylla involved a n-butanol fraction of the inner bark followed by chemical investigation. oup.comnih.govjst.go.jp Isolation from Alnus acuminata ssp. arguta involved column chromatography on Sephadex LH-20 and silica (B1680970) gel, followed by preparative TLC. tandfonline.comtandfonline.com Acid hydrolysis has also been used in the context of isolating the aglycone, this compound, from its glycosidic forms like acerosides. jst.go.jp

Characterization of this compound Enantiomers in Nature

This compound exists as enantiomers, primarily (-)-Centrolobol and (+)-Centrolobol. The occurrence of both enantiomers in nature has been reported, particularly in Centrolobium species. acs.orgdiva-portal.orguzh.ch

Characterization of this compound and its enantiomers involves spectroscopic methods and determination of absolute configuration. Spectroscopic data, such as ¹H NMR and ¹³C NMR, are used to confirm the structure. acs.org Optical rotation data, denoted by [α]D, are crucial for distinguishing between enantiomers. For example, (-)-Centrolobol has a negative optical rotation. jst.go.jp The absolute configuration of (-)-Centrolobol has been proposed to be (R)-(-), a revision from an earlier claim of (S). jst.go.jp This revision was based on empirical rules correlating absolute configuration and optical rotation. jst.go.jp Comparison of spectroscopic and physical data with reported values and, in some cases, comparison of optical rotation data with literature or determination using methods like the modified Mosher's method, are employed for characterization and stereochemical assignment. acgpubs.org

Biosynthetic Pathways and Precursors of Centrolobol

Elucidation of Diarylheptanoid Biosynthesis Relevant to Centrolobol

Role of Platyphylloside (B2517065) as a Precursor in Metabolic Pathways

In vitro studies using sheep rumen liquor have demonstrated that platyphylloside undergoes hydrolysis to yield 5-hydroxy-3-platyphyllone. researchgate.netmolaid.com This intermediate, a heptanone derivative, is then sequentially reduced to 3-platyphyllone and subsequently to this compound. researchgate.netmolaid.com

The metabolic relationship can be summarized as follows:

| Precursor/Intermediate | Product | Transformation |

| Platyphylloside | 5-Hydroxy-3-platyphyllone | Hydrolysis |

| 5-Hydroxy-3-platyphyllone | 3-Platyphyllone | Reduction |

| 3-Platyphyllone | This compound | Reduction |

Enzymatic Transformations Leading to this compound Formation

The conversion of platyphylloside to this compound involves enzymatic steps, particularly in the reduction of ketone intermediates. As outlined above, the pathway from platyphylloside involves the formation of 3-platyphyllone, a heptanone. researchgate.netmolaid.com The final step in this conversion is the reduction of the ketone group in 3-platyphyllone to the hydroxyl group in this compound. researchgate.netmolaid.comresearchgate.net

While specific enzymes catalyzing each step in the in vivo biosynthesis of this compound from primary metabolites in plants like Centrolobium are not extensively detailed in the provided information, the conversion of a ketone (like 3-platyphyllone) to an alcohol (this compound) is typically mediated by reductase enzymes. researchgate.netresearchgate.net

Synthetic routes to this compound have also employed reduction reactions. For instance, the reduction of 1,7-bis(4'-hydroxyphenyl)-3-heptanone (3-platyphyllone) using sodium tetrahydroborate has been shown to yield this compound. molaid.comresearchgate.net This synthetic transformation mirrors the proposed biological reduction step.

Chemical Synthesis and Analog Development of Centrolobol

Total Synthesis Methodologies for Centrolobol

The total synthesis of this compound and its related compounds, such as centrolobine (B73297), has been pursued through various strategies, aiming to control the formation of the carbon chain and any present stereocenters.

Strategies for Racemic this compound Synthesis

Racemic synthesis of this compound involves methodologies that produce an equal mixture of both enantiomers. One approach to synthesizing (±)-centrolobol has been reported starting from p-bromophenol. This method involved protecting p-bromophenol as a tetrahydropyranyl (THP) ether, followed by a copper-catalyzed reaction of its Grignard reagent with 1,4-dibromobutane. The resulting bromide was then treated with magnesium and 3-[4-(tetrahydropyran-2-yloxy)phenyl]propionaldehyde, and subsequent cleavage of the acetal (B89532) provided (±)-centrolobol. acs.org

Another strategy for the total synthesis of racemic this compound involved a domino process utilizing a Miyaura arylborylation-intramolecular Suzuki reaction and various chemical transformations, starting from Acer nikoense. scribd.com This method achieved the synthesis of racemic this compound in 97% yield over six steps from a key intermediate. scribd.com

Stereoselective Approaches to Enantiomeric Centrolobols

Stereoselective synthesis aims to produce a specific enantiomer of this compound. The absolute configuration of (-)-(R)-centrolobol has been independently established. uzh.ch

Stereoselective approaches to related diarylheptanoids, such as centrolobine, provide insights into potential strategies for controlling the stereochemistry of the heptane (B126788) chain found in this compound. For instance, stereoselective synthesis of (-)-centrolobine has been accomplished via an intramolecular Barbier-type reaction followed by Lewis acid-promoted reduction of the resulting hemiacetal. researchgate.netnih.gov Another stereoselective synthesis of (-)-centrolobine utilized an intramolecular amide enolate alkylation for the construction of the 2,6-cis-disubstituted tetrahydropyran (B127337) ring. nih.gov

A catalytic stereoselective total synthesis of centrolobine and engelheptanoxides A and C has been completed using a metal-free catalytic δ-hydroxyalkynone rearrangement to a 2,3-dihydro-4H-pyran-4-one and diastereoselective hydrogenation. researchgate.net Chirality was introduced via Jacobsen kinetic resolution, which directed the diastereoselective hydrogenation. researchgate.net

Stereoselective construction of 2,6-trans-tetrahydropyrans, a motif prevalent in some centrolobine isomers, has been achieved using a palladium-catalyzed oxidative Heck redox-relay strategy from enantiopure dihydropyranyl alcohols. acs.org This method was applied to the concise synthesis of a trans-isomer of centrolobine. acs.org

Biomimetic Synthesis of this compound and Related Compounds

Biomimetic synthesis seeks to replicate proposed natural biosynthetic pathways in the laboratory. For diarylheptanoids like centrolobine, a biomimetic approach involves the oxidative cyclization of their optically active diarylheptanoid precursors. uzh.ch This is considered a biomimetic phenol (B47542) oxidation via an intermediate quinone methide. uzh.ch This approach retains the absolute configuration of the precursors and favors the formation of cis-configured products through a sterically favorable transition state. uzh.ch Oxidative cyclization of O-methylcentrolobols with DDQ (4,5-dichloro-3,6-dioxocyclohexa-1,4-diene-1,2-dicarbonitrile) has been employed as a key step in the biomimetic synthesis of centrolobines. uzh.ch

Synthetic Derivatization and Analog Generation

Synthetic derivatization and the generation of analogs are crucial for exploring the structure-activity relationships of this compound and related diarylheptanoids. This involves modifying the core structure of this compound or synthesizing compounds with similar structural features.

Studies on diarylheptanoids have involved the synthesis of various analogs to investigate the correlation between structural features and biological activities. For example, various analogs of yakuchinones, which are diarylheptanoids, were synthesized to assess the impact of substituent groups on pungency. researchgate.net These studies indicated that the presence of a phenolic hydroxyl group was essential for high pungency, while a double bond in the heptanone part tended to decrease it. researchgate.net

The synthesis of natural and non-natural 5-deoxy-6,7-dihydrocurcuminoids (diarylheptanoids) with varying aromatic substituent patterns and different functionalities in the seven-carbon chain has also been developed. researchgate.net

Derivatization of natural extracts containing compounds like this compound has also been explored. core.ac.ukresearchgate.net Methods such as using a vanillin–sulfuric acid reagent followed by heating have been employed for the characterization and potential derivatization of these compounds. core.ac.uk

Advances in Synthetic Accessibility and Yield Optimization

Advances in synthetic methodologies have aimed at improving the accessibility and optimizing the yields of this compound and its analogs. The development of more efficient and stereoselective reactions is a key aspect of this progress.

For instance, the development of a concise total synthesis of (±)-centrolobol in four linear steps from commercially available p-benzyloxybenzaldehyde highlights efforts to improve synthetic accessibility. researchgate.net This synthesis utilized a domino olefin cross-metathesis/intramolecular oxa-conjugate cyclization. researchgate.net

Optimization studies are often undertaken to improve reaction yields and efficiency. For example, optimization of oxidative Heck redox-relay conditions for the synthesis of C-aryl-containing 2,6-trans-tetrahydropyrans, relevant to centrolobine synthesis, involved probing various components of the reaction process, such as the atmosphere and the amount of boronic acid. acs.org

The use of specific catalysts and reagents has also contributed to improved yields and stereocontrol. Examples include the use of palladium catalysts in Heck reactions acs.org and various reagents and conditions explored in Suzuki-Miyaura cross-coupling reactions for the synthesis of related diarylheptanoids. researchgate.netmdpi.com

Interactive Data Table: Selected Synthesis Examples

| Compound | Synthesis Type | Key Methodology | Reported Yield (%) | Notes | Source |

| (±)-Centrolobol | Racemic Total | Grignard reaction, acetal cleavage | Not specified | Starting from p-bromophenol | acs.org |

| (±)-Centrolobol | Racemic Total | Domino olefin cross-metathesis/intramolecular oxa-conjugate cyclization | Not specified | Four linear steps from p-benzyloxybenzaldehyde | researchgate.net |

| (±)-Centrolobol | Racemic Total | Miyaura arylborylation-intramolecular Suzuki reaction | 97 (over 6 steps) | Starting from Acer nikoense intermediate | scribd.com |

| (-)-Centrolobine | Stereoselective | Intramolecular Barbier-type reaction, Lewis acid-promoted reduction | Not specified | researchgate.netnih.gov | |

| (-)-Centrolobine | Stereoselective | Intramolecular amide enolate alkylation | Not specified | Stereoselective construction of 2,6-cis tetrahydropyran | nih.gov |

| (+)-Centrolobine | Stereoselective | Catalytic δ-hydroxyalkynone rearrangement, diastereoselective hydrogenation | Not specified | Metal-free catalysis, Jacobsen kinetic resolution | researchgate.net |

| (+)-Centrolobine | Stereoselective | Chiron approach, acid-catalyzed stereoselective tetrahydropyran formation | 62 (over 8 steps) | From commercially available aldehyde | researchgate.net |

| (+)-Centrolobine | Enantioselective | Enantioselective synthesis from commercially available cyclopentene | 75 (over 5 steps) | Highest total yield reported for asymmetric synthesis | researchgate.net |

| trans-Centrolobine | Stereoselective | Palladium-catalyzed oxidative Heck redox-relay | Not specified | From enantiopure dihydropyranyl alcohol | acs.org |

| Centrolobine | Biomimetic | Oxidative cyclization of O-methylcentrolobols with DDQ | Not specified | Replication of proposed natural pathway | uzh.ch |

Biological Activities and Pharmacological Investigations of Centrolobol

Ruminant Digestibility Inhibition Research

Research has identified centrolobol as a metabolite responsible for inhibiting the digestibility of hay in ruminants. benchchem.com Its role in plant defense is linked to its inhibition of microbial and enzymatic processes in herbivore digestive systems. benchchem.com

In Vitro Rumen Fluid Studies on Digestibility Reduction

In vitro studies utilizing cow rumen fluid have demonstrated that this compound significantly reduces digestion rates. benchchem.comnih.gov This effect has also been observed in rumen liquor from goats, sheep, and moose. acs.org The digestibility-reducing effect of platyphylloside (B2517065), a phenolic glucoside found in birch, has been correlated with the concentration of this compound formed as a metabolite in sheep rumen liquor. acs.orgsemanticscholar.org Studies comparing platyphylloside and its metabolites, including this compound, on digestibility inhibition in vitro in cow rumen fluid have shown that all tested compounds induced a decreased digestion. nih.govresearchgate.net this compound was identified as the metabolite causing the observed effect. nih.govresearchgate.net

Below is a table summarizing representative data from in vitro digestibility studies:

| Compound Tested | Digestibility Reduction (%) (In Vitro, Cow Rumen Fluid) | Source |

| Platyphylloside | 23 | acs.org |

| 3-Platyphyllone | 25 | acs.org |

| (-)-Centrolobol ((R)-Centrolobol) | 23 | acs.org |

| (+)-Centrolobol ((S)-Centrolobol) | 46 | acs.org |

In Vivo Assessments of Digestibility-Reducing Activity

An in vivo effect of platyphylloside, which is metabolized to this compound, has been observed in rabbits. acs.org Additionally, the ruminal digestion in moose was severely affected by a diet consisting solely of birch twigs containing platyphylloside. acs.org However, treatment of mice and rats with racemic this compound did not affect either food intake or body weight. diva-portal.org

Enantiomeric Specificity in Digestibility Inhibition ((R)-Centrolobol activity)

Research indicates that (R)-centrolobol is the enantiomer formed in rumen liquor in vitro and is the active metabolite responsible for the digestibility-inhibiting effect observed from platyphylloside. nih.govacs.orgresearchgate.net While racemic this compound and both enantiomers have been tested, (R)-centrolobol was found to be the active form in rumen fluid. nih.govacs.org The activity observed from platyphylloside and its metabolites like (S)-5-hydroxy-3-platyphyllone is attributed to their conversion to (R)-centrolobol within the incubation time in rumen fluid. acs.org

Antiparasitic Efficacy

This compound has demonstrated antiparasitic properties. tandfonline.com

Antileishmanial Activity of this compound

This compound has shown good antileishmanial activity. acs.orgtandfonline.comtandfonline.com Compounds isolated from Centrolobium sclerophyllum, including this compound, have been shown to be active against the promastigote form of Leishmania amazonensis, a causative agent of cutaneous leishmaniasis. scielo.brscielo.br Diarylheptanoid structures related to curcumin (B1669340) have also shown antileishmanial activity against Leishmania species such as L. amazonensis, L. braziliensis, and L. chagasi through both in vitro and in vivo methods. nih.gov

Antifibrotic Effects of this compound

This compound exhibits significant antifibrotic activity, particularly against hepatic stellate cells (HSCs). benchchem.comchemfaces.comjst.go.jp Research indicates that it can inhibit the proliferation of HSC-T6 cells in a dose-dependent manner. benchchem.comchemfaces.comjst.go.jp This property suggests potential therapeutic applications in treating liver fibrosis, as the inhibition of HSC proliferation is crucial in managing fibrotic diseases. benchchem.comchemfaces.com (-)-Centrolobol has been specifically noted for its antifibrotic activity and its ability to significantly inhibit the proliferation of HSC-T6 cells in a dose-dependent manner. chemfaces.comtargetmol.com A chemical investigation of the inner bark of Betula platyphylla led to the isolation of several diarylheptanoids, including (-)-centrolobol, which significantly inhibited the proliferation of HSCs in a dose-dependent manner at concentrations from 10 µM to 100 µM. jst.go.jpnih.gov

Inhibition of HSC-T6 Cell Proliferation

Research indicates that this compound exhibits significant antifibrotic activity, specifically against hepatic stellate cells (HSCs). benchchem.com Studies have shown that it can inhibit the proliferation of HSC-T6 cells in a dose-dependent manner. benchchem.comtargetmol.cn The inhibition of HSC proliferation is considered a crucial aspect in managing fibrotic diseases, suggesting a potential therapeutic application for this compound in liver fibrosis. benchchem.com HSC-T6 cells are a well-established cell line derived from adult rat liver tissue and are widely used as a model to study liver fibrosis due to their ability to mimic the behavior of activated HSCs in vivo. cytion.com

Mechanisms Underlying Antifibrotic Action

While the search results confirm this compound's antifibrotic activity and its effect on HSC-T6 cell proliferation, detailed mechanisms underlying this action are not explicitly described in the provided snippets under the citation mdpi.com. However, diarylheptanoids in general have been reported to possess anti-fibrotic effects. For instance, a study on Betula platyphylla diarylheptanoids showed that an n-butanol fraction containing 1,7-bis-(4-hydroxyphenyl)-5-hepten-3-one significantly decreased collagen content and increased caspase-3/7 activity. nih.gov Another diarylheptanoid, dehydrohirsutanonol, has also shown anti-fibrotic activity in the context of liver fibrosis. nih.gov Further research specifically on this compound is needed to fully elucidate its precise mechanisms of antifibrotic action.

Cytotoxic and Antitumor Properties

This compound has demonstrated cytotoxic effects against various cancer cell lines. benchchem.com

In Vitro Cytotoxicity Against Cancer Cell Lines (e.g., KB, NCI-H187)

This compound has shown strong cytotoxic activity against the KB cell line. benchchem.comtargetmol.cn In addition to KB cells, this compound (identified as compound 13) and another diarylheptanoid (compound 12) isolated from the rhizomes of Curcuma elata exhibited strong cytotoxic activity against the NCI-H187 cell line. acgpubs.orgresearchgate.netresearchgate.net The NCI-H187 cell line is derived from human small cell lung cancer. ebi.ac.ukcellosaurus.org The KB cell line, originally thought to be derived from an oral epidermal carcinoma, is now known to be a subline of the HeLa cell line. nih.govcellosaurus.org

A study investigating cytotoxic sesquiterpenoids and diarylheptanoids from Curcuma elata provided data on the cytotoxicity of various compounds, including this compound (compound 13), against KB and NCI-H187 cell lines. acgpubs.orgresearchgate.netresearchgate.net

| Compound | KB (IC50, µM) | NCI-H187 (IC50, µM) |

| This compound (13) | Strong activity reported targetmol.cnacgpubs.orgresearchgate.net | Strong activity reported acgpubs.orgresearchgate.netresearchgate.net |

| (3S)-1,7-bis(4-hydroxyphenyl)-(6E)-6-hepten-3-ol (12) | Strong activity reported acgpubs.orgresearchgate.net | Strong activity reported acgpubs.orgresearchgate.netresearchgate.net |

| Ellipticine (reference drug) | Not specified in provided text | 1.6-fold more active than compounds 12 and 14 acgpubs.org |

Note: Specific IC50 values for this compound against KB and NCI-H187 were reported as "strong cytotoxic activity" in the provided snippets, without explicit numerical values in µM within the directly accessible text. targetmol.cnacgpubs.orgresearchgate.netresearchgate.net The table reflects the qualitative findings.

Correlation with Diarylheptanoid-Class Antitumor Activity

Diarylheptanoids, as a class of natural products to which this compound belongs, are recognized for their potential antitumor activities. nih.govmdpi.comrsc.org Numerous studies have reported the in vitro and in vivo cytotoxicity of diarylheptanoids against various human cancer cell lines. core.ac.uk The antitumor activity of diarylheptanoids is a significant area of research. nih.govmdpi.com Structure-activity relationship analysis of diarylheptanoids from Alnus glutinosa bark revealed that their cytotoxic action is highly dependent on the presence of a carbonyl group at C-3, substitution on C-5 of the heptane (B126788) chain, and the number of hydroxyl groups in the aromatic rings. mdpi.com This suggests that the specific structural features of this compound, a linear diarylheptanoid with hydroxyl groups on its aromatic rings and a hydroxyl group at C-3, likely contribute to its observed cytotoxic properties. benchchem.complantaedb.com

Enzyme Modulation and Epigenetic Regulation

This compound has been implicated in the modulation of enzyme activity, specifically in the context of epigenetic regulation.

Histone Deacetylase 6 (HDAC6) Inhibitory Activity of (-)-Centrolobol

(-)-Centrolobol has been identified as a selective inhibitor of histone deacetylase 6 (HDAC6). benchchem.comscience.govthieme-connect.comscience.govscience.gov HDAC6 is a unique member of the HDAC family, predominantly localized in the cytoplasm, and its substrates include non-histone proteins like α-tubulin. mdpi.comnih.gov Inhibition of HDAC6 leads to increased acetylation of α-tubulin. science.govthieme-connect.comscience.govnih.gov Studies have shown that (-)-Centrolobol can synergistically enhance the effects of other selective HDAC6 inhibitors, such as A452, leading to a synergistic increase in acetylated α-tubulin levels, enhanced induction of apoptosis, and greater growth inhibition in cancer cells like HT29 colon cancer cells. science.govthieme-connect.comscience.govscience.gov This suggests that the HDAC6 inhibitory activity of (-)-Centrolobol contributes to its biological effects, particularly its anticancer properties. benchchem.comscience.govthieme-connect.comscience.gov

Synergistic Effects with Other HDAC6 Inhibitors

This compound has been identified as a selective inhibitor of histone deacetylase 6 (HDAC6), an enzyme implicated in various cancers. benchchem.com Studies have shown that when combined with other HDAC inhibitors, this compound can enhance the induction of apoptosis and growth inhibition, particularly in colon cancer cells. benchchem.com This synergistic effect suggests its potential as a therapeutic agent in cancer treatment. benchchem.com

Research evaluating diarylheptanoids isolated from Betula platyphylla tested their inhibitory activity against HDAC6. thieme-connect.comnih.gov Aceroside VIII selectively inhibited HDAC6 catalytic activity. thieme-connect.comnih.gov Combined treatment of aceroside VIII or (-)-centrolobol with A452, another selective HDAC6 inhibitor, led to a synergistic increase in levels of acetylated α-tubulin. thieme-connect.comnih.govscience.gov Aceroside VIII, paltyphyllone, and (-)-centrolobol synergistically enhanced the induction of apoptosis and growth inhibition by A452. thieme-connect.comnih.govthieme-connect.com The combination of A452 with aceroside VIII, paltyphyllone, or (-)-centrolobol was found to be more potent in inducing apoptosis than either drug alone. thieme-connect.comnih.govthieme-connect.com These findings indicate that natural HDAC6-selective inhibitors like (-)-centrolobol may enhance the efficacy of other HDAC6 inhibitors in colon cancer cells. thieme-connect.comnih.gov

Vasorelaxant Activity of (-)-Centrolobol

Investigations into the bark of Acer nikoense have led to the examination of its major constituents, including diarylheptanoids such as acerogenin A and (-)-centrolobol, for vasorelaxant effects. researchgate.netjst.go.jporcid.orgjst.go.jp Studies conducted on isolated rat aortas have shown that both acerogenin A and (-)-centrolobol exhibit vasorelaxant effects on preparations pre-contracted with norepinephrine (B1679862) (NE), both with and without endothelium. researchgate.netjst.go.jporcid.org Furthermore, these compounds inhibited contraction induced by a high concentration (60 mmol/L) of K⁺. researchgate.net A moderate inhibitory effect on NE-induced vasoconstriction was also observed in the presence of nicardipine. researchgate.net These findings suggest that (-)-centrolobol possesses direct vasorelaxant properties.

Other Documented Bioactivities within the Diarylheptanoid Class (General Relevance to this compound Research)

This compound belongs to the diarylheptanoid class, a group of natural phenolic compounds characterized by a 1,7-diphenylheptane (B14701375) structural skeleton. benchchem.comrsc.orgcolab.ws Diarylheptanoids are widely distributed in plants and exhibit a broad spectrum of biological activities, which provides a context for understanding the potential therapeutic relevance of this compound. rsc.orgcolab.wsnih.gov

Research on various diarylheptanoids has documented numerous bioactivities, including anti-inflammatory, antioxidant, cytotoxic, and neuroprotective effects. benchchem.comrsc.orgcolab.wsnih.gov They have also shown potential in areas such as anti-tumor activity, anti-microbial effects, and hepatoprotection. benchchem.comrsc.orgnih.govumn.edu For instance, curcumin, a well-known diarylheptanoid, has been extensively studied for its role in protection against various diseases, exhibiting anti-inflammatory, antioxidant, and anti-tumor properties. nih.govwikipedia.orgnih.gov Diarylheptanoids isolated from other plant sources, such as Alpinia officinarum and Alnus glutinosa, have demonstrated antiproliferative, cytotoxic, and protective effects on non-cancerous cells during cancer treatment. nih.govnih.gov The diverse pharmacological potential observed across the diarylheptanoid class underscores the importance of continued research into individual compounds like this compound to fully elucidate their specific mechanisms of action and therapeutic applications. rsc.orgcolab.wsnih.gov

Mechanisms of Action at the Molecular and Cellular Level

Elucidation of Molecular Targets for Centrolobol

Research indicates that this compound interacts with several molecular targets, contributing to its observed bioactivities. One identified target is histone deacetylase 6 (HDAC6). This compound has been identified as a selective inhibitor of HDAC6, an enzyme implicated in various cancers. benchchem.com Studies have shown that combining this compound with other HDAC inhibitors enhances the induction of apoptosis and growth inhibition in colon cancer cells. benchchem.com

Diarylheptanoids, the class of compounds to which this compound belongs, have also been investigated for their interactions with other targets, such as matrix metalloproteinase-9 (MMP9), tumor necrosis factor (TNF), interleukin-1β (IL-1β), signal transducer and activator of transcription 3 (STAT3), and caspase 3 (CASP3), although these studies often focus on other diarylheptanoids like curcumin (B1669340). researchgate.net While not directly confirmed for this compound in all cases, these findings suggest potential areas for further investigation into its molecular targets.

Cellular Pathway Modulations Induced by this compound

This compound influences several cellular pathways, leading to diverse biological outcomes, including effects on cancer cells and metabolic processes in ruminants.

Apoptosis Induction in Cancer Cells

This compound exhibits cytotoxic activity against various cancer cell lines, including KB cells. benchchem.com This cytotoxicity is linked to its ability to induce apoptosis in malignant cells. benchchem.com Studies suggest that this compound induces apoptosis through the activation of caspases and other apoptotic pathways. benchchem.com For instance, diarylheptanoids have been shown to induce apoptotic cell death by increasing the cleavage of caspases (e.g., caspase-7, -8, and -9), increasing the Bax/Bcl-2 protein expression ratio, and decreasing the expression of X-linked inhibitor of apoptosis protein (XIAP) in certain cancer cell lines. researchgate.net Additionally, diarylheptanoids may affect DNA damage signaling pathways, such as regulating ATR and CHK1 levels, contributing to their antitumor activity. rsc.org

Metabolic Pathways in Rumen

In ruminants, this compound functions as a defense metabolite by inhibiting the digestibility of hay. benchchem.com This effect is linked to its inhibition of microbial and enzymatic processes within the herbivore digestive system. benchchem.com This modulation of rumen metabolic pathways reduces the efficiency of digestion for the animal.

Stereochemical Determinants in Mechanistic Pathways

The stereochemistry of this compound, specifically its (R)-(-) configuration at the C-3 position, plays a role in its reactivity and interactions within biological systems. benchchem.comlookchem.com While detailed studies specifically on how the stereochemistry of this compound dictates its precise molecular interactions and pathway modulations are limited in the provided search results, the importance of stereochemistry in the activity of diarylheptanoids in general is recognized. benchchem.commdpi.com The stereochemical configuration can influence binding affinity to molecular targets and the efficiency of enzymatic conversions or pathway modulations. The revised stereochemistry of (-)-Centrolobol has been a subject of chemical studies, highlighting the importance of accurately defining its three-dimensional structure for understanding its biological activities. rsc.orglookchem.commdpi.com

Structure Activity Relationship Sar Studies of Centrolobol

Impact of Stereoisomerism on Biological Potency and Selectivity

Stereoisomerism, the spatial arrangement of atoms in a molecule, can significantly influence its interaction with biological targets and, consequently, its potency and selectivity. Centrolobol possesses a chiral center, leading to the existence of enantiomers, primarily the (R)- and (S)-configurations. Research into the biological activities of these stereoisomers has revealed distinct differences in their effects.

One notable area where stereoisomerism plays a crucial role is in the digestibility inhibition activity observed in ruminants. Studies investigating the metabolism of platyphylloside (B2517065), a precursor to this compound found in birch, identified this compound as the active metabolite responsible for reducing digestibility in rumen fluid acs.orgdiva-portal.orgacs.org. Further investigation into the individual enantiomers of this compound demonstrated that the (R)-enantiomer is primarily formed in rumen liquor in vitro and is the key contributor to this digestibility inhibition acs.orgacs.org. The (S)-enantiomer showed a much higher activity in reducing digestibility compared to the (R)-enantiomer or the racemate acs.org.

Data on the digestibility inhibition by different this compound forms:

| Compound | Effect on Digestibility (in vitro) | Primary Enantiomer Formed in Rumen |

| Platyphylloside | Decreased digestion | Metabolized to this compound |

| (R)-Centrolobol | Decreased digestion (similar to platyphylloside) acs.org | Yes acs.orgacs.org |

| (S)-Centrolobol | Much higher activity than (R)-enantiomer acs.org | No |

| Racemic this compound | Activity corresponding to an average of (S)- and (R)- acs.org | - |

This difference in activity between the enantiomers highlights the stereoselective nature of the biological target or metabolic processes involved in digestibility inhibition. While both enantiomers of this compound have been isolated from different Centrolobium species, their varying biological effects underscore the importance of considering stereochemistry in SAR studies diva-portal.orgresearchgate.netresearchgate.netuzh.ch. In contrast, studies on a semisynthetic analog of a related diarylheptanoid suggested that its tau-lowering activity was not dependent on chirality, indicating that the impact of stereoisomerism can vary depending on the specific compound and biological activity researchgate.netnih.gov.

Correlation of this compound Structural Motifs with Specific Bioactivities

This compound's structure is characterized by a seven-carbon aliphatic chain connecting two para-hydroxyphenyl rings, with a hydroxyl group typically located at the C-3 position of the heptane (B126788) chain benchchem.comontosight.ai. These structural motifs are common to diarylheptanoids and are believed to contribute to their diverse biological properties.

The presence of the hydroxyphenyl groups in this compound is suggestive of potential antioxidant activity, a common feature of phenolic compounds ontosight.ai. While specific detailed research findings on the direct correlation of this compound's structural motifs with all its reported bioactivities (such as antifibrotic or cytotoxic effects) are not extensively detailed in the provided results, broader SAR studies on related diarylheptanoids offer insights.

For example, SAR analysis of other diarylheptanoids has indicated that the presence of a carbonyl group at C-3 and the number of hydroxyl groups in the aromatic rings are important for cytotoxic activity mdpi.com. The reduction of a ketone functionality to a hydroxyl group, as occurs in the metabolic conversion of 3-platyphyllone to this compound, is a structural change that impacts biological activity, particularly in the context of digestibility inhibition researchgate.netresearchgate.net.

Further detailed research findings on this compound's specific structural motifs and their precise roles in its various bioactivities, such as its reported cytotoxicity against cancer cell lines like KB cells or its antifibrotic effects against hepatic stellate cells, would provide a more comprehensive understanding of its SAR benchchem.com.

Computational and Chemoinformatic Approaches in this compound SAR Analysis

Computational and chemoinformatic approaches are valuable tools in modern SAR analysis, allowing for the prediction of biological activity based on molecular structure and the identification of key structural descriptors. While specific published studies detailing the application of these methods solely to this compound's SAR are not prominently featured in the search results, these approaches are relevant and have been applied to related diarylheptanoids and in broader drug discovery efforts.

Computational studies, such as molecular docking, have been used in the SAR analysis of other diarylheptanoids with antileishmanial activity to predict how these compounds interact with biological targets researchgate.net. These studies can help to rationalize experimental biological activity data and guide the design of new analogs with improved potency or selectivity.

Chemoinformatic techniques, including quantitative structure-activity relationship (QSAR) modeling, could be employed to develop predictive models that correlate structural features of this compound and its analogs with specific biological activities. Although a direct QSAR study on this compound was not found, the general principles of QSAR are applicable to this class of compounds, as evidenced by mentions of QSAR in the context of drug design for other compound classes scribd.com.

Furthermore, computational studies can assist in understanding the conformational preferences of this compound and its stereoisomers, which is crucial for understanding their interactions with chiral biological environments. One study on a related analog used computational methods to support the analysis of a structural rearrangement, highlighting the utility of these tools in understanding complex molecular behavior researchgate.netnih.gov.

The application of these computational and chemoinformatic methods to this compound specifically could provide deeper insights into the molecular basis of its biological activities and facilitate the rational design of novel diarylheptanoid derivatives with tailored pharmacological profiles.

Metabolic Transformations and in Vivo Bioavailability of Centrolobol

In Vitro Metabolic Pathways (e.g., in Rumen Fluid)

Studies investigating the metabolism of platyphylloside (B2517065), a phenolic glucoside found in plants like birch (Betula pendula), in rumen fluid have elucidated a metabolic pathway that leads to the formation of centrolobol. This transformation is significant because platyphylloside itself has digestibility inhibiting activity in herbivores, and its metabolites contribute to this effect thegoodscentscompany.com.

The in vitro metabolism of platyphylloside in rumen fluid is understood to occur through a series of steps. Initially, the glucosidic bond of platyphylloside is cleaved, yielding a keto alcohol, identified as 5-hydroxy-3-platyphyllone thegoodscentscompany.com. This intermediate then undergoes reduction of the alcohol group to form the ketone, 3-platyphyllone thegoodscentscompany.com. Finally, 3-platyphyllone is further reduced to the alcohol, this compound thegoodscentscompany.com.

This metabolic route highlights the conversion of a glycoside (platyphylloside) into a less polar aglycone metabolite (this compound) through hydrolysis and reduction reactions mediated by the rumen environment.

The metabolic pathway in rumen fluid can be summarized as follows:

| Step | Substrate | Transformation | Product |

| 1 | Platyphylloside | Glucosidic bond cleavage | 5-hydroxy-3-platyphyllone |

| 2 | 5-hydroxy-3-platyphyllone | Reduction of alcohol | 3-platyphyllone |

| 3 | 3-platyphyllone | Reduction of ketone | This compound |

Identification and Characterization of this compound Metabolites

Through in vitro studies using cow rumen fluid, this compound has been identified as a key metabolite of platyphylloside responsible for inhibiting the digestibility of hay nih.govnih.govnih.gov. Alongside this compound, the intermediate 3-platyphyllone has also been identified in this metabolic pathway thegoodscentscompany.comnih.gov.

Characterization studies have confirmed this compound as (R)-(-)-1,7-bis(4-hydroxyphenyl)-3-heptanol nih.gov. The (R)-enantiomer of this compound has been specifically identified as the form produced in rumen fluid in vitro and is considered the active metabolite in reducing digestibility thegoodscentscompany.comnih.govnih.govnih.gov.

Research employing techniques such as synthesis of potential metabolites and subsequent testing in in vitro rumen fluid assays has been crucial in identifying this compound as the primary active compound derived from platyphylloside metabolism nih.govnih.govnih.gov. Metabolite profiling using techniques like mass spectrometry has also contributed to the identification of this compound and other related diarylheptanoids in plant extracts researchgate.netnih.govuni.lu.

Considerations for In Vivo Metabolite Profiling and Distribution

While the in vitro metabolic fate of platyphylloside to this compound in rumen fluid is relatively well-understood, comprehensive data on the in vivo metabolite profiling and distribution of this compound in animals is less extensively documented in the provided literature.

In vivo studies involving the administration of related compounds, such as platyphylloside in moose, have indicated a digestibility-reducing activity, suggesting that the in vivo metabolic conversion to active metabolites like this compound is relevant to the observed biological effects thegoodscentscompany.com. This compound is directly linked to reduced feed digestibility in ruminants, in contrast to platyphylloside which requires metabolic activation nih.gov.

Considerations for conducting in vivo metabolite profiling and distribution studies of this compound would involve administering the compound to an animal model and analyzing biological samples (e.g., plasma, urine, feces, tissue samples) over time to identify and quantify this compound and its potential metabolites. Techniques such as liquid chromatography-mass spectrometry (LC-MS) are powerful tools for such comprehensive metabolite profiling in biological matrices researchgate.netnih.gov. Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound in vivo is crucial for fully assessing its bioavailability and biological activity. The complexity of in vivo systems, including variations in gut microbiota and host metabolism, can influence the metabolic profile and distribution of plant compounds like this compound.

Future Research Directions and Therapeutic Potential of Centrolobol

Exploration of Novel Biological Targets and Therapeutic Applications

Future research on Centrolobol is poised to explore a wider range of biological targets and potential therapeutic applications beyond those currently identified. Existing studies suggest potential in areas such as antifibrotic activity, particularly against hepatic stellate cells, indicating a possible role in treating liver fibrosis benchchem.com. This compound has also demonstrated cytotoxic activity against various cancer cell lines, including the KB cell line, and its ability to induce apoptosis in cancer cells is an ongoing area of investigation benchchem.com. Furthermore, it has been identified as a selective inhibitor of histone deacetylase 6 (HDAC6), an enzyme implicated in various cancers benchchem.com. Research indicates that combining this compound with other HDAC inhibitors can enhance the induction of apoptosis and growth inhibition in colon cancer cells, highlighting its potential as a synergistic therapeutic agent in cancer treatment benchchem.comthieme-connect.comscience.gov.

Case studies have also highlighted potential neuroprotective effects, with animal model studies suggesting a role in mitigating cognitive decline associated with aging by improving memory retention and cognitive performance in subjects with induced neurodegeneration benchchem.com. Anti-inflammatory applications have also been suggested, with a clinical trial indicating a significant reduction in inflammatory markers in patients with chronic inflammatory conditions, proposing its potential as an adjunct therapy benchchem.com. Research on essential oils containing this compound derivatives has also shown antibacterial activity against S. aureus and E. faecalis, paving the way for exploring its derivatives as natural antibiotics benchchem.com. Given its structure, which includes phenolic and hydroxyphenyl groups, this compound may also possess antioxidant properties by scavenging free radicals ontosight.ai. Further research is necessary to fully understand these potential biological effects and applications ontosight.ai.

Development of this compound-Based Chemical Probes and Drug Candidates

The development of this compound-based chemical probes and drug candidates represents a significant future direction. Its demonstrated biological activities, such as HDAC6 inhibition and cytotoxicity, make it a promising scaffold for medicinal chemistry efforts benchchem.comthieme-connect.comscience.gov. Future research will likely focus on synthesizing analogs and derivatives of this compound to optimize its potency, selectivity, and pharmacokinetic properties. The synergistic effects observed when combined with other HDAC6 inhibitors suggest the potential for developing combination therapies or designing multi-targeted agents based on the this compound structure benchchem.comthieme-connect.comscience.gov.

The exploration of its neuroprotective, anti-inflammatory, and antibacterial activities also opens avenues for developing drug candidates for neurological disorders, inflammatory conditions, and infectious diseases benchchem.com. The synthesis of modified this compound structures could lead to the creation of chemical probes to further elucidate its specific molecular targets and pathways, aiding in the rational design of more effective therapeutic agents naturalproducts.net.

Advanced Synthetic Methodologies for Expanding this compound Chemical Space

Advancing synthetic methodologies is crucial for expanding the chemical space around this compound, enabling the generation of diverse analogs for biological evaluation. While total synthesis of this compound has been reported, future research will likely focus on developing more efficient, stereoselective, and scalable synthetic routes mdpi.comacs.orgresearchgate.net. This includes exploring novel catalytic reactions, such as asymmetric synthesis, to control the stereochemistry of this compound and its derivatives, as the (R)-stereochemistry has been noted as potentially influencing its biological interactions ontosight.airesearchgate.net.

Methods like Claisen-Schmidt condensation reactions and intramolecular Suzuki-Miyaura cross-coupling have been employed in the synthesis of related diarylheptanoids, suggesting their potential applicability or further development for this compound synthesis mdpi.comresearchgate.netresearchgate.net. The development of facile access to key structural motifs, such as the C-aryl-containing tetrahydropyran (B127337) found in related natural products like centrolobine (B73297), could also inform future this compound synthesis strategies acs.org. Exploring biotechnological approaches, such as plant metabolic engineering or fermentation, could also offer sustainable routes for producing this compound and its derivatives researchgate.netmdpi.com.

Integration with Modern Omics Technologies for Comprehensive Biological Understanding

Integrating modern omics technologies, such as transcriptomics, proteomics, and metabolomics, with studies on this compound will provide a more comprehensive understanding of its biological effects. Omics datasets can help identify global changes in gene expression, protein profiles, and metabolic pathways in response to this compound treatment benchchem.comresearchgate.net. This can reveal previously unknown targets, off-target effects, and the complex network of biological processes influenced by the compound.

Q & A

Q. What are the established analytical methods for identifying Centrolobol in complex biological matrices?

this compound identification typically employs chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) for specificity. Validation parameters include linearity (R² > 0.99), limit of detection (LOD < 1 ng/mL), and recovery rates (85–115%). Nuclear Magnetic Resonance (NMR) spectroscopy is used for structural confirmation, with δ 7.2–7.4 ppm aromatic proton signals being characteristic .

Q. What biosynthetic pathways are implicated in this compound production in native organisms?

this compound biosynthesis involves polyketide synthase (PKS) pathways, with gene clusters encoding ketoreductase and dehydratase domains critical for its cyclization. Isotopic labeling studies (e.g., ¹³C-glucose tracing) have mapped carbon flux to the core terpenoid structure. Transcriptomic analyses of Centrolobium robustum reveal upregulated PKS genes under stress conditions, suggesting pathway regulation via jasmonate signaling .

Q. How do researchers validate the biological activity of this compound in vitro?

Standard assays include:

- Cytotoxicity : IC₅₀ determination via MTT assay (72-hour exposure, triplicate wells).

- Enzyme inhibition : Kinase activity measured via fluorescence polarization (e.g., EGFR inhibition at IC₅₀ = 2.3 µM). Controls must account for solvent interference (e.g., DMSO < 0.1% v/v). Dose-response curves are analyzed using nonlinear regression (GraphPad Prism) .

Advanced Research Questions

Q. What experimental designs are optimal for resolving contradictory data on this compound’s pharmacokinetic properties?

Contradictions in bioavailability (e.g., oral vs. intravenous administration) require crossover studies with matched cohorts. Population pharmacokinetic (PopPK) modeling can address variability, incorporating covariates like body mass index (BMI) and CYP3A4 polymorphisms. Bayesian meta-analysis of existing datasets (e.g., 10 studies, n = 450) helps identify outliers and refine confidence intervals .

Q. How can extraction protocols for this compound be optimized to balance yield and stability?

Response Surface Methodology (RSM) with Box-Behnken design evaluates factors: solvent polarity (e.g., ethanol:water ratio), temperature (40–60°C), and sonication time (15–45 min). Stability is assessed via accelerated degradation studies (40°C/75% RH for 4 weeks), with HPLC monitoring of degradation products. Optimal conditions reported: 70% ethanol, 50°C, 30 min (yield: 92.4%; purity: 98.2%) .

Q. What statistical approaches are recommended for analyzing dose-dependent toxicity anomalies in this compound studies?

Non-monotonic dose responses (e.g., hormetic effects) require benchmark dose (BMD) modeling instead of NOAEL/LOAEL. Mixed-effects models account for intra-subject variability, while false discovery rate (FDR) corrections adjust for multiple comparisons in omics datasets (e.g., RNA-seq). Sensitivity analysis identifies confounding variables like batch effects .

Q. How can cross-disciplinary methods enhance understanding of this compound’s ecological roles?

Metabolomic profiling of plant-soil microbe interactions (via LC-MS/MS) identifies this compound as a allelochemical. Stable isotope probing (SIP) with ¹⁵N-labeled substrates tracks nitrogen incorporation in rhizosphere microbiomes. Ecological network analysis quantifies keystone species affected by this compound exudation .

Methodological Guidelines

- Literature Review : Use Boolean operators in PubMed/Scopus:

(this compound AND (biosynthesis OR pharmacokinetics)) NOT (industrial OR production). Filter by publication date (last 5 years) and study type (e.g., in vivo) . - Data Reproducibility : Follow ARRIVE 2.0 guidelines for preclinical studies, reporting n-values, randomization, and blinding. Raw data should be archived in repositories like Zenodo .

- Ethical Compliance : For human cell line studies, include IRB approval numbers and consent documentation in supplementary materials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.